2-(Benzo[d]thiazol-2-ylthio)-N'-(furan-2-ylmethylene)acetohydrazide
CAS No.: 303107-49-5
Cat. No.: VC16091954
Molecular Formula: C14H11N3O2S2
Molecular Weight: 317.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303107-49-5 |
|---|---|
| Molecular Formula | C14H11N3O2S2 |
| Molecular Weight | 317.4 g/mol |
| IUPAC Name | 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-furan-2-ylmethylideneamino]acetamide |
| Standard InChI | InChI=1S/C14H11N3O2S2/c18-13(17-15-8-10-4-3-7-19-10)9-20-14-16-11-5-1-2-6-12(11)21-14/h1-8H,9H2,(H,17,18)/b15-8+ |
| Standard InChI Key | NDDBMCLOJKONSH-OVCLIPMQSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)N=C(S2)SCC(=O)N/N=C/C3=CC=CO3 |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(S2)SCC(=O)NN=CC3=CC=CO3 |
Introduction
2-(Benzo[d]thiazol-2-ylthio)-N'-(furan-2-ylmethylene)acetohydrazide is a complex organic compound featuring a benzothiazole moiety, a furan ring, and an acetohydrazide functional group. This unique combination of structural elements contributes to its potential biological activities and applications in medicinal chemistry. The compound's synthesis involves multiple steps, allowing for the introduction of various substituents that can modify its properties.
Structural Features
The compound's structure includes:
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Benzothiazole Moiety: Known for its chemical reactivity and biological interactions.
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Furan Ring: Adds to the compound's reactivity and potential biological activity.
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Acetohydrazide Functional Group: Plays a crucial role in the compound's chemical properties and biological interactions.
Synthesis
The synthesis of 2-(Benzo[d]thiazol-2-ylthio)-N'-(furan-2-ylmethylene)acetohydrazide typically involves several steps, which can be tailored to introduce specific substituents. This multi-step process allows for the modification of the compound's properties, making it versatile for various applications.
Biological Activities
Compounds similar to 2-(Benzo[d]thiazol-2-ylthio)-N'-(furan-2-ylmethylene)acetohydrazide have shown diverse biological activities, including:
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Antimicrobial Activity: Exhibited by compounds with a benzothiazole core.
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Antitumor Activity: Observed in compounds with an oxazole instead of a thiazole ring.
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Anti-inflammatory Activity: Seen in compounds with methyl substitution on the acetohydrazide.
Interaction Studies
Understanding how 2-(Benzo[d]thiazol-2-ylthio)-N'-(furan-2-ylmethylene)acetohydrazide interacts with biological targets is crucial. Research indicates that compounds with similar structures exhibit significant biological activities, making them candidates for further pharmacological studies.
Comparison with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N'-(benzo[d]thiazol-2-yl)acetohydrazide | Benzothiazole core | Antimicrobial |
| 2-(benzo[d]oxazol-2-ylthio)-N'-(furan-2-ylmethylene)acetohydrazide | Oxazole instead of thiazole | Antitumor |
| 4-Methyl-N'-(furan-2-ylmethylene)acetohydrazide | Methyl substitution on acetohydrazide | Anti-inflammatory |
Safety and Handling
2-(Benzo[d]thiazol-2-ylthio)-N'-(furan-2-ylmethylene)acetohydrazide and related compounds may pose safety risks. For instance, similar compounds have been reported to cause skin and eye irritation .
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